N4-(2-(cyclohex-1-en-1-yl)ethyl)-N1-(thiophen-2-yl)piperidine-1,4-dicarboxamide
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Description
N4-(2-(cyclohex-1-en-1-yl)ethyl)-N1-(thiophen-2-yl)piperidine-1,4-dicarboxamide is a useful research compound. Its molecular formula is C19H27N3O2S and its molecular weight is 361.5. The purity is usually 95%.
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Scientific Research Applications
Antimalarial Agents
Compounds bearing cyclohexyl substituents, particularly when incorporated into a piperidine or piperazine system, have shown significant antimalarial activity. This is exemplified by studies on N4,N4-disubstituted 2-acetylpyridine thiosemicarbazones, which exhibit superior activity compared to their monosubstituted counterparts, demonstrating potential in drug development for malaria treatment (Klaymann et al., 1979).
Serotonin 5-HT1A Receptor Antagonists
Research into N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides, particularly derivatives with cyclohexanecarboxamide, has shown promising results as reversible, selective, and high-affinity antagonists of the 5-HT1A receptor. These compounds have high brain uptake and slow clearance, indicating potential applications in neuropsychiatric disorder imaging (García et al., 2014).
Analytical Profiles and Biological Matrices
Analytical characterization of psychoactive arylcyclohexylamines reveals the importance of structural components like cyclohexane and piperidine in defining the chemical and pharmacological profiles of these compounds. Such analyses are crucial for understanding their behavior in biological matrices, which is essential for developing therapeutic agents or studying toxicological effects (De Paoli et al., 2013).
AChE Inhibitors
The synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have highlighted the role of structural modifications in enhancing anti-acetylcholinesterase activity. Such research informs the design of potential therapeutic agents for conditions like Alzheimer's disease (Sugimoto et al., 1990).
Tuberculosis GyrB Inhibitors
Thiazole-aminopiperidine hybrid analogues have been investigated for their inhibitory activity against Mycobacterium tuberculosis GyrB, showing promise in the development of new antituberculosis agents. These studies underscore the importance of structural hybridization in medicinal chemistry for targeting specific biological pathways (Jeankumar et al., 2013).
Properties
IUPAC Name |
4-N-[2-(cyclohexen-1-yl)ethyl]-1-N-thiophen-2-ylpiperidine-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2S/c23-18(20-11-8-15-5-2-1-3-6-15)16-9-12-22(13-10-16)19(24)21-17-7-4-14-25-17/h4-5,7,14,16H,1-3,6,8-13H2,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBLCOIXFDKUTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2CCN(CC2)C(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.